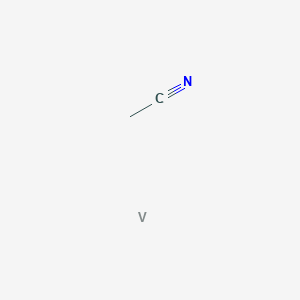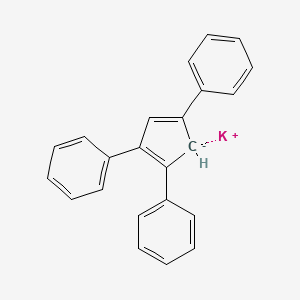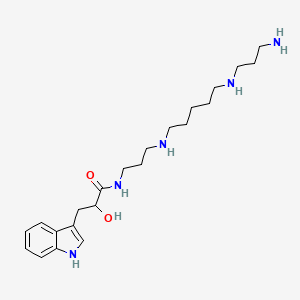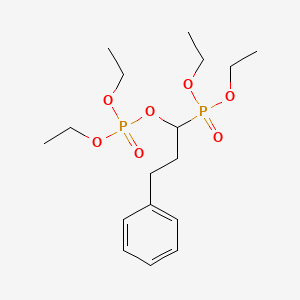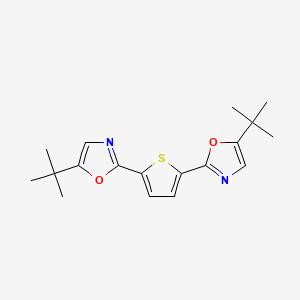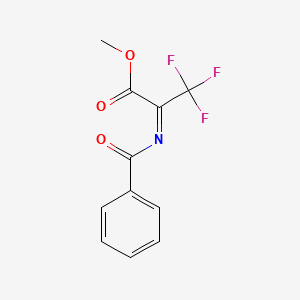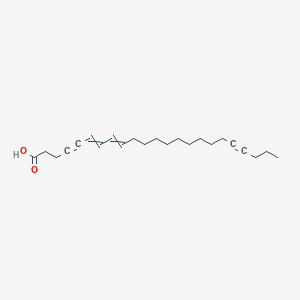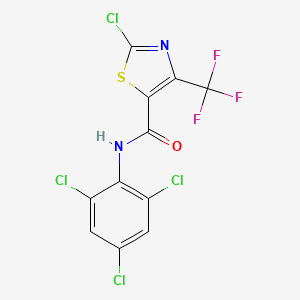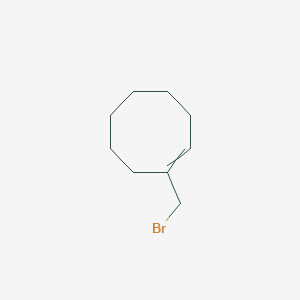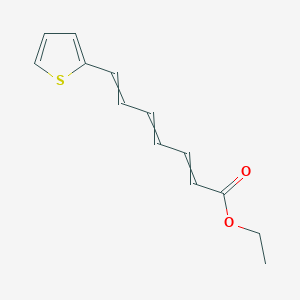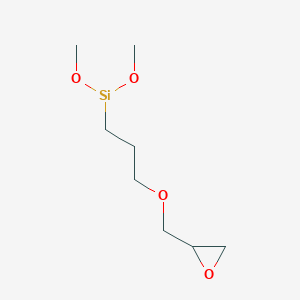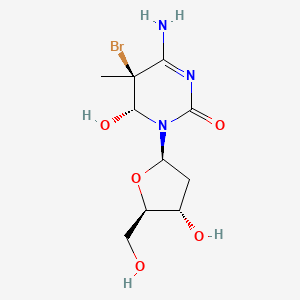
1-Phenylnaphthalene-2,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnaphthalene-2,3-dicarbaldehyde is an organic compound with the molecular formula C18H12O2 It is a derivative of naphthalene, characterized by the presence of a phenyl group and two aldehyde groups at the 2 and 3 positions of the naphthalene ring
Vorbereitungsmethoden
1-Phenylnaphthalene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde groups at the desired positions . Another method involves the Grignard reaction, where a phenylmagnesium bromide is reacted with naphthalene-2,3-dicarboxylic anhydride, followed by hydrolysis to yield the desired aldehyde .
Analyse Chemischer Reaktionen
1-Phenylnaphthalene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-Phenylnaphthalene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylnaphthalene-2,3-dicarbaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in analytical chemistry for the detection and quantification of amines and amino acids . The compound’s reactivity is primarily due to the presence of the aldehyde groups, which can undergo nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
1-Phenylnaphthalene-2,3-dicarbaldehyde can be compared with other similar compounds, such as:
1-Phenylnaphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups and exhibits different reactivity and applications.
1-Phenyl-2,3-naphthalenedicarboxylic anhydride: This anhydride is used as an intermediate in the synthesis of various derivatives and has distinct chemical properties
1-Phenyl-2,3-naphthalocyanine: This compound is used in photoconducting materials and optical recording devices due to its strong absorption in the near-infrared range.
Eigenschaften
CAS-Nummer |
157672-53-2 |
|---|---|
Molekularformel |
C18H12O2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-phenylnaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
IMIYSJBFBXGBIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


